

Application of Acetyl Octapeptide-1 in SNARE Complex Research: Application Notes and Protocols

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Compound of Interest

Compound Name: *Acetyl octapeptide-1*

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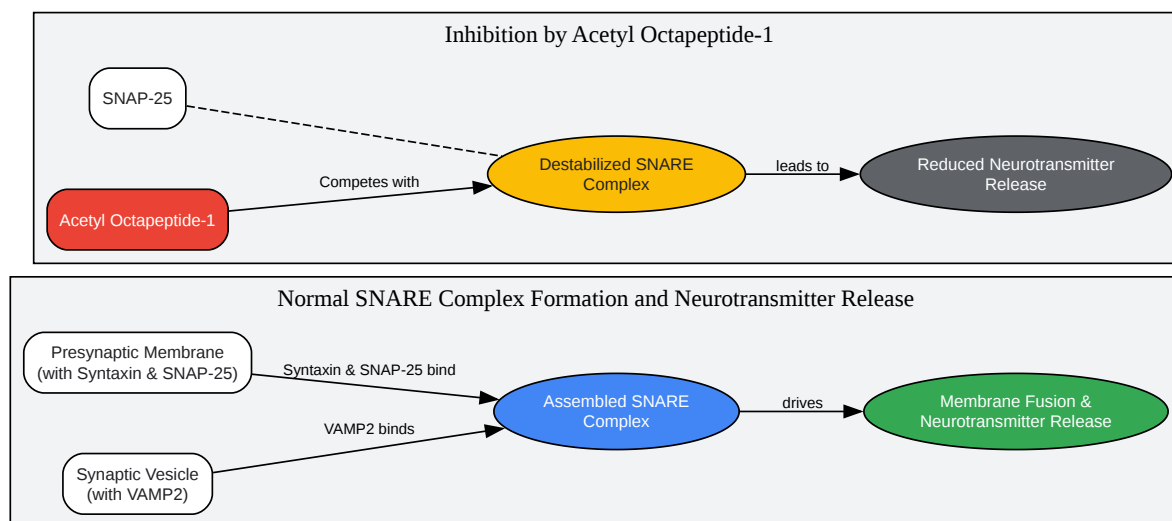
Introduction

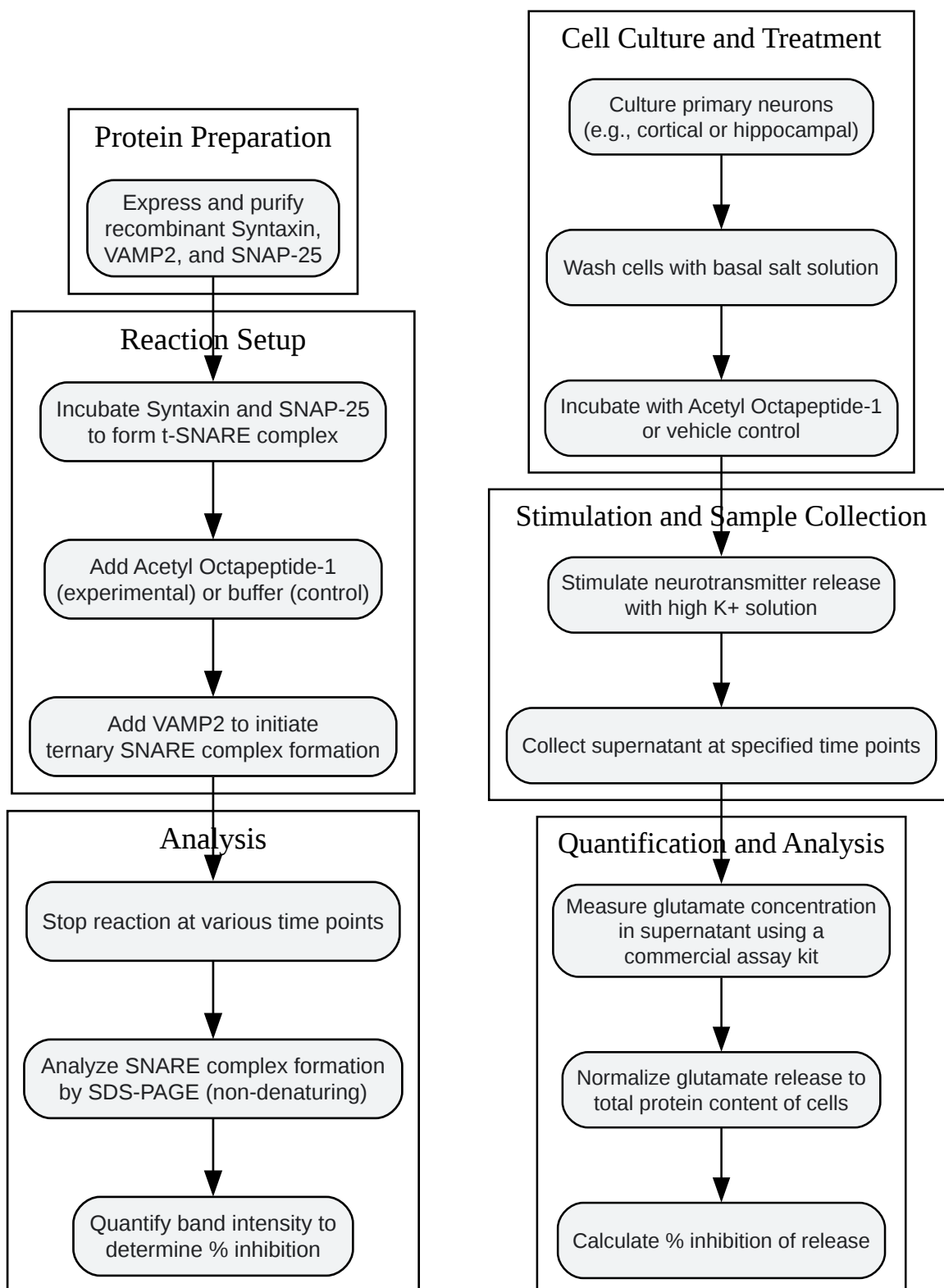
Acetyl Octapeptide-1, also known as Acetyl Octapeptide-3 or SNAP-8, is a synthetic peptide that functions as an N-terminal mimic of the SNAP-25 protein. It is a valuable tool for researchers studying the dynamics of the Soluble N-ethylmaleimide-sensitive factor Attachment Protein Receptor (SNARE) complex. By acting as a competitive inhibitor of SNAP-25, **Acetyl Octapeptide-1** offers a non-toxic and reversible alternative to neurotoxins for investigating the molecular machinery of exocytosis. This document provides detailed application notes and experimental protocols for the use of **Acetyl Octapeptide-1** in SNARE complex research.

The core function of the SNARE complex, comprising SNAP-25, Syntaxin, and VAMP2 (Synaptobrevin), is to mediate the fusion of vesicles with target membranes, a critical process for neurotransmitter release. **Acetyl Octapeptide-1** competes with endogenous SNAP-25 for a position within this complex, leading to its destabilization and a subsequent reduction in neurotransmitter exocytosis. This mechanism allows for the targeted modulation of neuronal signaling pathways.

Mechanism of Action: Competitive Inhibition of SNARE Complex Formation

Acetyl Octapeptide-1 mimics the N-terminal end of SNAP-25, allowing it to compete for binding sites on the SNARE complex. This competitive inhibition prevents the proper assembly and "zippering" of the SNARE complex, which is essential for generating the force required for membrane fusion. The destabilized SNARE complex is less efficient at mediating the release of neurotransmitters, such as acetylcholine and glutamate, from the presynaptic terminal. This leads to an attenuation of muscle contraction and neuronal excitation.[1][2][3]





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